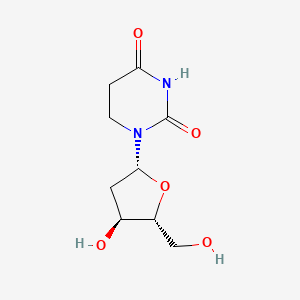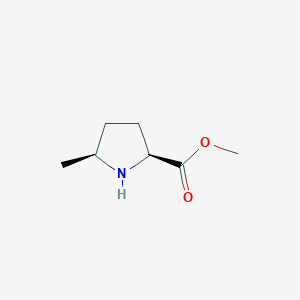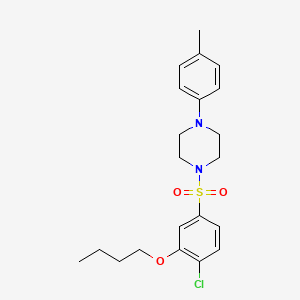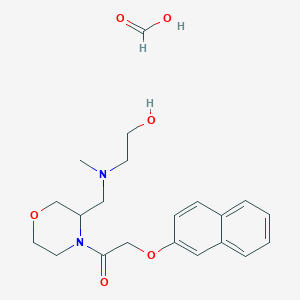
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Mercapto-6,7-dimethoxyquinazolin-4-ol” is a chemical compound with the formula C10H10N2O3S and a molecular weight of 238.26 .
Molecular Structure Analysis
The molecular structure of “2-Mercapto-6,7-dimethoxyquinazolin-4-ol” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Antitumor Properties
A study by Alanazi et al. (2013) designed and synthesized a series of compounds including 2-mercapto-3-phenethylquinazolin-4(3H)-one derivatives. They were evaluated for their in vitro antitumor activity, revealing that some compounds showed selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This indicates a potential use in developing antitumor agents (Alanazi et al., 2013).
Cerebroprotective Activity
Chiriapkin et al. (2022) synthesized novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive amino acids and dipeptides to investigate their cerebroprotective properties. Their study showed that certain compounds exhibited notable cerebrotropic activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease and cerebral ischemia (Chiriapkin, Kodonidi & Pozdnyakov, 2022).
Chemical Synthesis and Modifications
Fleischer et al. (1997) focused on the preparation of a series of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones, contributing to the broader knowledge of chemical synthesis and modifications of quinazolinone derivatives (Fleischer, Takács & Hermecz, 1997).
Antimicrobial Agents
El-Azab (2007) prepared a new series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones, demonstrating remarkable antimicrobial activity. This suggests their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).
Green Chemistry Applications
Molnar et al. (2017) synthesized a series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent. This eco-friendly and rapid synthesis approach showcases the application of green chemistry principles in the synthesis of quinazolinone derivatives (Molnar, Klenkar & Tarnai, 2017).
properties
IUPAC Name |
6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-7-3-5-6(4-8(7)15-2)11-10(16)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUSCYHFMYASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=S)N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)



![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)